Trithiazyl trichloride

Description

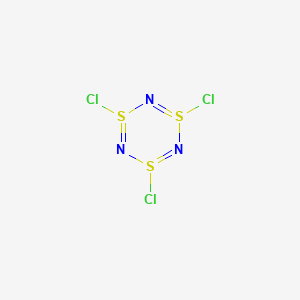

Structure

3D Structure

Properties

CAS No. |

5964-00-1 |

|---|---|

Molecular Formula |

Cl3N3S3 |

Molecular Weight |

244.6 g/mol |

IUPAC Name |

1,3,5-trichloro-1λ4,3λ4,5λ4-trithia-2,4,6-triazacyclohexa-1,3,5-triene |

InChI |

InChI=1S/Cl3N3S3/c1-7-4-8(2)6-9(3)5-7 |

InChI Key |

QBQMTUMJJWPFDJ-UHFFFAOYSA-N |

Canonical SMILES |

N1=S(N=S(N=S1Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Trithiazyl Trichloride from Tetrasulfur Tetranitride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trithiazyl trichloride (B1173362) ((NSCl)₃), a key reagent in sulfur-nitrogen chemistry, from its common precursor, tetrasulfur tetranitride (S₄N₄). The document details the primary synthetic routes, presents comparative quantitative data, and offers detailed experimental protocols. Safety considerations and the structural properties of the involved compounds are also discussed to provide a thorough resource for laboratory professionals.

Trithiazyl trichloride is an inorganic heterocyclic compound that serves as a stable, solid precursor for the highly reactive monomeric thiazyl chloride (NSCl) and other sulfur-nitrogen compounds.[1][2] The most prevalent synthesis method involves the chlorination of tetrasulfur tetranitride, a cage-like S-N compound.[1] The choice of chlorinating agent is a critical factor influencing the reaction's yield, purity, and overall efficiency.[1]

Comparative Analysis of Synthesis Methods

The selection of a chlorinating agent is the most crucial decision in the synthesis of this compound from tetrasulfur tetranitride. The primary methods involve the use of chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and disulfur (B1233692) dichloride (S₂Cl₂). The following table summarizes the key quantitative parameters for these common methods, allowing for an easy comparison of their efficacy.

| Chlorinating Agent | General Reaction Equation | Typical Yield | Remarks |

| Chlorine (Cl₂) Gas | 3S₄N₄ + 6Cl₂ → 4(NSCl)₃[2][3] | 65-75%[2] | A widely cited and traditional method. The reaction progress is visually indicated by a color change from orange-red to pale-yellow.[1] |

| Sulfuryl Chloride (SO₂Cl₂) | S₄N₄ + SO₂Cl₂ → (NSCl)₃ + ... (unbalanced)[1] | 95-100% (based on N content)[1] | Considered a more convenient method that often results in a purer product with a higher yield.[1] |

| Disulfur Dichloride (S₂Cl₂) | S₄N₄ + S₂Cl₂ → [S₄N₃]⁺Cl⁻ + ... | Not ideal for (NSCl)₃ | This reagent tends to form the salt thiotrithiazyl chloride ([S₄N₃]⁺Cl⁻) rather than this compound.[1] |

Structural and Physical Properties

This compound is a white, crystalline solid with a molar mass of 244.55 g/mol and a melting point of 168 °C.[2][3] The molecule features a six-membered ring of alternating sulfur and nitrogen atoms.[3][4] This S₃N₃ core has a slightly puckered, non-planar structure with S-N bond lengths of 160.5 pm and S-Cl bond distances of 208 pm.[3][4] The molecule possesses C₃v symmetry.[3][4]

| Property | Value |

| Chemical Formula | (NSCl)₃[3] |

| Molar Mass | 244.55 g/mol [3] |

| Appearance | White solid[3] |

| Melting Point | 168 °C[3] |

| Symmetry | C₃v[3][4] |

| S-N Bond Length | 160.5 pm[4] |

| S-Cl Bond Length | 208 pm[4] |

Experimental Protocols

! CAUTION: Tetrasulfur tetranitride (S₄N₄) is a shock-sensitive explosive. All manipulations must be performed with extreme care, using appropriate safety measures such as a fume hood, safety shields, and personal protective equipment (PPE), including face shields, gloves, and lab coats.[1] All glassware should be inspected for cracks, and all solvents must be thoroughly dried before use.[1]

Protocol 1: Synthesis using Chlorine (Cl₂) Gas

This protocol is a widely established method for the synthesis of this compound.[1]

Materials:

-

Tetrasulfur tetranitride (S₄N₄), powdered

-

Carbon tetrachloride (CCl₄), dry

-

Chlorine (Cl₂) gas, dry

-

Nitrogen (N₂) gas, dry

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Drying tube (e.g., filled with CaCl₂)

Procedure:

-

In a two-necked flask equipped with a magnetic stirrer, gas inlet tube, and drying tube, create a suspension of powdered S₄N₄ in dry carbon tetrachloride.[1]

-

Purge the reaction apparatus with dry nitrogen gas to create an inert atmosphere.[1]

-

While stirring the suspension vigorously, introduce a steady stream of dry chlorine gas through the gas inlet tube, ensuring the outlet is below the surface of the solvent for efficient reaction.[1]

-

Continue the introduction of chlorine gas. The reaction is complete when the characteristic orange-red color of the S₄N₄ suspension disappears, and a pale-yellow precipitate of (NSCl)₃ has formed.[1]

-

Cease the chlorine flow and purge the system with nitrogen gas to remove any excess, unreacted chlorine.[1]

-

Isolate the crude product by filtration. Wash the collected solid with a small amount of dry CCl₄ and dry it under vacuum.[1]

-

For further purification, the product can be recrystallized from hot CCl₄. Crucially, do not heat the solution above 60°C , as this may cause decomposition of the product.[1]

Protocol 2: Synthesis using Sulfuryl Chloride (SO₂Cl₂)

This method is often preferred due to its convenience, higher yield, and the superior purity of the resulting product.[1]

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Sulfuryl chloride (SO₂Cl₂), excess

-

Carbon tetrachloride (CCl₄), dry

-

Nitrogen (N₂) gas, dry

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

In a suitable reaction flask under a nitrogen atmosphere, suspend the S₄N₄ in dry carbon tetrachloride.[1]

-

Add an excess of sulfuryl chloride to the suspension (e.g., 2-3 mL of SO₂Cl₂ per gram of S₄N₄).[1]

-

Stir the resulting mixture at room temperature for 24 hours under a continuous nitrogen atmosphere.[1]

-

After the reaction is complete, remove the excess SO₂Cl₂ and the CCl₄ solvent under reduced pressure to yield the solid product.[1]

-

Recrystallize the resulting yellow product from dry CCl₄ to obtain pale yellow needles of pure (NSCl)₃.[1]

Reaction Pathways and Workflows

The following diagrams illustrate the synthesis process and the proposed reaction mechanism.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Proposed reaction pathway for the chlorination of S₄N₄.[5]

Conversion to Monomeric Thiazyl Chloride

The primary utility of this compound is its role as a stable precursor to the monomeric form, NSCl. This conversion is achieved through thermal decomposition (pyrolysis).[1] At approximately 100°C in a vacuum, the trimer breaks down to yield the highly reactive, green gaseous monomer.[1][3]

(−N=S(−Cl)−)₃ → 3 N≡S−Cl[1]

This monomer is typically generated in situ for immediate use in subsequent reactions, such as the synthesis of various sulfur-nitrogen heterocycles.[1]

Conclusion

The chlorination of tetrasulfur tetranitride is the foundational method for producing this compound. While the traditional use of chlorine gas is effective, the application of sulfuryl chloride as the chlorinating agent presents a significant improvement, offering superior yields and product purity.[1] The choice of method will depend on the specific requirements of the laboratory and the desired scale of the synthesis. Given the hazardous nature of the starting material, adherence to strict safety protocols is paramount throughout all stages of the procedure.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Bonding of Trithiazyl Trichloride (B1173362) (NSCl)₃

Abstract

Trithiazyl trichloride, with the chemical formula (NSCl)₃, is a key inorganic heterocyclic compound that serves as a significant precursor in the synthesis of a variety of sulfur-nitrogen compounds. This technical guide provides a comprehensive overview of its molecular structure, bonding characteristics, and the experimental and computational methods used for its characterization. The document details synthetic protocols, summarizes structural and spectroscopic data in tabular form, and includes visualizations of the molecular structure and experimental workflows to facilitate a deeper understanding for researchers in inorganic chemistry and materials science.

Introduction

This compound is a white, crystalline solid that is the trimer of the monomeric thiazyl chloride (NSCl).[1] It is an important reagent in sulfur-nitrogen chemistry, providing a stable source of the NSCl moiety for various chemical transformations.[2] The molecule is characterized by a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom.[1][3] Its unique puckered ring structure and delocalized π-bonding system give rise to its distinct reactivity and spectroscopic properties.

Molecular Structure and Bonding

The molecular structure of (NSCl)₃ consists of a six-membered S₃N₃ ring. Unlike the planar aromatic ring of its organic analogue, cyanuric chloride, the S₃N₃ ring in this compound adopts a slightly puckered or ruffled conformation.[1][3] The molecule possesses C₃v symmetry.[3] Each sulfur atom is tetravalent and exhibits a pyramidal geometry. The chlorine atoms are all situated on the same side of the ring, in a cis conformation.[3]

The bonding within the S₃N₃ ring is characterized by alternating single and double bonds, though electron delocalization results in all S-N bonds having partial double-bond character.[1] This delocalization of π-electrons contributes to the overall stability of the ring system.

Quantitative Structural Data

The key structural parameters of (NSCl)₃, determined by X-ray and electron diffraction studies, are summarized in the table below.

| Parameter | Value | Method |

| S–N Bond Length | 160.5 pm | X-ray Diffraction |

| S–Cl Bond Length | 208 pm | Electron Diffraction |

| N–S–N Bond Angle | 113.2° | X-ray Diffraction |

| S–N–S Bond Angle | 123.9° | X-ray Diffraction |

Table 1: Key Structural Parameters of (NSCl)₃.[1][3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of (NSCl)₃ involves the chlorination of tetrasulfur tetranitride (S₄N₄).

Materials:

-

Tetrasulfur tetranitride (S₄N₄), finely powdered

-

Carbon tetrachloride (CCl₄), dry

-

Chlorine (Cl₂) gas, dry

-

Nitrogen (N₂) gas, dry

Procedure:

-

In a two-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend the powdered S₄N₄ in dry CCl₄.

-

Purge the reaction vessel with dry nitrogen gas to ensure an inert atmosphere.

-

While stirring the suspension vigorously, introduce a steady stream of dry chlorine gas through the gas inlet tube, ensuring the gas is bubbled below the surface of the solvent.

-

Continue the chlorination process until the characteristic orange-red color of the S₄N₄ suspension disappears, and a pale-yellow precipitate of (NSCl)₃ is formed.

-

Cease the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.

-

Isolate the crude (NSCl)₃ product by filtration.

-

Wash the filtered product with a small amount of dry CCl₄ and dry it under a vacuum.

Purification: Further purification can be achieved by recrystallization.

-

Dissolve the crude (NSCl)₃ in hot CCl₄. Caution: Do not heat the solution above 60°C to prevent decomposition of the product.

-

Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the resulting pale-yellow needles of pure (NSCl)₃ by vacuum filtration.

-

Dry the purified crystals under vacuum.

Single-Crystal X-ray Diffraction

Due to the sensitivity of (NSCl)₃ to moisture, all manipulations should be performed under an inert atmosphere.

-

Crystal Selection and Mounting: A suitable single crystal of (NSCl)₃ is selected under a microscope in an inert (e.g., nitrogen or argon) atmosphere and mounted on a goniometer head using an appropriate oil or grease.

-

Data Collection: The mounted crystal is placed on a diffractometer, and the temperature is lowered (typically to 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software such as SHELXS and SHELXL are commonly used for this purpose.

Vibrational Spectroscopy (IR and Raman)

-

Sample Preparation: For IR spectroscopy, a KBr pellet of the solid (NSCl)₃ can be prepared. For Raman spectroscopy, the crystalline powder can be placed in a capillary tube.

-

Data Acquisition:

-

IR Spectroscopy: The spectrum is typically recorded in the 4000-400 cm⁻¹ range using a Fourier Transform Infrared (FTIR) spectrometer.

-

Raman Spectroscopy: A laser with a specific excitation wavelength (e.g., 532 nm or 785 nm) is used. The scattered light is collected and analyzed by a spectrometer.

-

-

Spectral Analysis: The observed vibrational bands are assigned to specific molecular motions based on their frequencies, intensities, and comparison with theoretical calculations.

Computational Analysis

Computational chemistry provides valuable insights into the electronic structure, bonding, and vibrational properties of (NSCl)₃.

Methodology:

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or ADF are commonly employed.

-

Method: Density Functional Theory (DFT) is a widely used method. The B3LYP hybrid functional is often chosen for its balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-31G(d) or 6-311+G(d,p), or a correlation-consistent basis set like cc-pVTZ, provides a good description of the electronic structure for this type of molecule.

Procedure:

-

Geometry Optimization: The molecular geometry of (NSCl)₃ is optimized to find the lowest energy structure. The resulting bond lengths and angles can be compared with experimental data.

-

Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to better match experimental values. The calculated IR and Raman intensities help in the assignment of the experimental spectra.

Spectroscopic Data and Vibrational Assignment

The vibrational spectrum of (NSCl)₃ is complex due to the coupling of various bond stretching and bending modes. The table below presents a tentative assignment of the major vibrational modes based on a combination of experimental observations and computational predictions.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Symmetry) | Description |

| ~680 (IR, Raman) | ~675 | A₁ | S-N symmetric stretch |

| ~620 (IR, Raman) | ~615 | E | S-N asymmetric stretch |

| ~520 (IR, Raman) | ~515 | A₁ | S-Cl symmetric stretch |

| ~480 (IR, Raman) | ~475 | E | S-Cl asymmetric stretch |

| ~350 (Raman) | ~345 | A₁ | Ring deformation |

| ~280 (IR, Raman) | ~275 | E | Ring deformation |

| ~200 (Raman) | ~195 | E | S-Cl rock |

| ~150 (Raman) | ~145 | A₂ | Ring torsion (inactive in IR/Raman) |

Table 2: Vibrational Frequencies and Assignments for (NSCl)₃.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, (NSCl)₃. The combination of experimental techniques, particularly X-ray diffraction and vibrational spectroscopy, with computational modeling, offers a powerful approach to understanding the properties of this important sulfur-nitrogen compound. The provided protocols and data serve as a valuable resource for researchers working with (NSCl)₃ and related heterocyclic systems.

References

physical and chemical properties of trithiazyl trichloride

An In-depth Technical Guide to the Physical and Chemical Properties of Trithiazyl Trichloride (B1173362)

Introduction

Trithiazyl trichloride, with the chemical formula (NSCl)₃, is an inorganic heterocyclic compound composed of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom.[1][2] This white, crystalline solid is a key precursor in the synthesis of a wide variety of sulfur-nitrogen compounds, though it has no direct commercial applications.[1][3] Its unique structure and reactivity make it a subject of significant interest in inorganic and materials chemistry research. This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

This compound presents as a white solid at room temperature.[1][2] It is insoluble in water but demonstrates solubility in several organic solvents, including dichloromethane, chloroform, and carbon tetrachloride.[2] The compound is stable in dry, inert atmospheres but will gradually decompose over several weeks under ambient conditions.[2] Hydrolysis occurs slowly in moist air and rapidly in aqueous solutions.[2]

Quantitative Physical Data

A summary of the key physical and structural parameters for this compound is presented below.

| Property | Value |

| Molecular Formula | (NSCl)₃ / Cl₃N₃S₃ |

| Molar Mass | 244.55 g/mol [1] |

| Appearance | White solid[1] |

| Melting Point | 168 °C (decomposes)[1][2] |

| Density (solid-state) | 2.35 g/cm³[2] |

| S-N Bond Length | 160.5 pm[1][4] |

| S-Cl Bond Length | 208 pm[1][4] |

| N-S-N Bond Angle | 117°[4] |

| S-N-S Bond Angle | 123°[4] |

| Molecular Symmetry | C₃ᵥ[1][2][4] |

Spectroscopic Characteristics

Vibrational spectroscopy provides insight into the bonding within the this compound molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| ν(S–N) asymmetric stretch | 650–680[4] |

| ν(S–Cl) | 420–440[4] |

| Ring breathing | 350–370[4] |

Molecular Structure and Bonding

This compound features a six-membered S₃N₃ ring that is slightly puckered, not planar.[1][4] Each tetravalent sulfur atom is bonded to two nitrogen atoms and one chlorine atom, adopting a pyramidal geometry.[1][4] The chlorine atoms are positioned in a mutually cis arrangement relative to the ring.[1] The bonding within the ring consists of alternating single and double bonds, though electron delocalization results in partial double-bond character across all S-N linkages.[1][4] This is supported by the observed S-N bond length of 160.5 pm.[1][4]

Chemical Properties and Reactivity

This compound is a versatile reagent in synthetic chemistry, primarily serving as a precursor to other sulfur-nitrogen compounds.[2]

Thermal Decomposition

Upon heating to 100 °C in a vacuum, this compound undergoes thermal decomposition, or "cracking," to yield three equivalents of the monomeric thiazyl chloride (NSCl).[1][5] This monomer is a highly reactive green gas that can be used in situ for subsequent reactions.[1][5] The decomposition follows first-order kinetics with an activation energy of 92 kJ/mol.[4]

Substitution Reactions

The chlorine atoms in this compound can be readily displaced by various nucleophiles. For instance, it reacts with alkoxides or silver salts to replace the chloride ions.[1]

Reactions with Organic Substrates

This compound reacts with a range of organic compounds, providing one-step routes to various heterocyclic systems.[6][7][8] It reacts with alkenes, alkynes, and activated methylene (B1212753) compounds to form 1,2,5-thiadiazoles and isothiazoles.[6][7][8] For example, its reaction with nitriles leads to the formation of dithiadiazolium chlorides.[1]

Oxidation

Sulfur trioxide can successively oxidize the sulfur atoms in this compound to form (NSOCl)₃, which exists as stereoisomers.[1]

Lewis Acidity

The sulfur atoms in the ring act as Lewis acids, allowing this compound to form adducts with Lewis bases like amines and phosphines.[2]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of tetrasulfur tetranitride (S₄N₄).

Synthesis from Tetrasulfur Tetranitride and Chlorine

This method is a principal route for producing this compound.

Reaction: 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃[1][4][5]

Methodology:

-

A suspension of tetrasulfur tetranitride in carbon tetrachloride is prepared in a reaction vessel equipped with a stirrer and a gas inlet.

-

The suspension is cooled to a temperature between 0–5 °C.[4]

-

Chlorine gas is bubbled through the stirred suspension.

-

Precise control of the stoichiometry is crucial to minimize the formation of byproducts.[4]

-

The reaction progress can be monitored by the disappearance of the orange-red color of S₄N₄.

-

Upon completion, the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization from a suitable solvent like carbon tetrachloride or by sublimation.

-

This method typically yields 60–70% of the product.[4]

Visualizations

Synthesis of this compound

The following diagram illustrates the primary synthetic pathways to this compound.

Caption: Primary synthetic routes to this compound.

Key Reactions of this compound

This diagram outlines some of the characteristic reactions of this compound.

Caption: Key chemical transformations of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. This compound (5964-00-1) for sale [vulcanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Reaction of this compound with active methylene compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Reaction of this compound with active methylene compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Reaction of this compound with alkenes and alkynes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

thermal decomposition of trithiazyl trichloride to thiazyl chloride

An In-depth Technical Guide on the Thermal Decomposition of Trithiazyl Trichloride (B1173362) to Thiazyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of trithiazyl trichloride ((NSCl)₃) into monomeric thiazyl chloride (NSCl). This process is a critical step in the synthesis of various sulfur-nitrogen compounds, which are of significant interest in materials science and medicinal chemistry. This document outlines the thermodynamic principles, experimental protocols, and key data associated with this reaction.

Introduction

This compound, a white crystalline solid, serves as a stable precursor to the highly reactive green gas, thiazyl chloride.[1] The thermal decomposition, often referred to as "cracking," is the primary method for generating monomeric NSCl for in-situ use in further chemical synthesis.[1][2] The reaction proceeds as a depolymerization of the cyclic trimer to three monomer units.

The core transformation is represented by the following equilibrium:

(-N=S(-Cl)-)₃ (s) ⇌ 3 N≡S-Cl (g)[2]

This guide will delve into the quantitative aspects of this equilibrium and the practical considerations for carrying out this decomposition in a laboratory setting.

Quantitative Data

The thermal decomposition of this compound has been characterized by several key thermodynamic and vapor pressure parameters. The following tables summarize the critical quantitative data for this process.

Table 1: Thermodynamic Parameters for the Decomposition of (NSCl)₃

| Reaction | Parameter | Value |

| (NSCl)₃ (s) → 3 NSCl (g) | ΔH° | 46.2 ± 1.5 kcal/mol |

| ΔS° | 129.6 ± 4.8 cal deg⁻¹ mol⁻¹ | |

| (NSCl)₃ (s) → (NSCl)₃ (g) | ΔH° | 24.3 ± 1.5 kcal/mol |

| ΔS° | 52.1 ± 4.6 cal deg⁻¹ mol⁻¹ |

Data sourced from Patton and Jolly, 1970.[2]

Table 2: Vapor Pressure of Thiazyl Chloride in Equilibrium with Solid this compound

The vapor pressure of thiazyl chloride (NSCl) over solid this compound ((NSCl)₃) as a function of temperature can be described by the following equation:

log PNSCl(mm) = 12.321 - 3360/T[2]

Where P is the pressure in millimeters of mercury (mmHg) and T is the temperature in Kelvin. This equation is valid in the temperature range of 31-40 °C.[2]

Experimental Protocols

The following protocols are based on the methodologies described for the study of the (NSCl)₃/NSCl equilibrium. These procedures should be performed by qualified personnel in a well-ventilated fume hood, as thiazyl chloride is a reactive and potentially hazardous gas.

Purification of this compound

Impurities can catalyze the decomposition of this compound, leading to inconsistent results.[2] A recommended purification procedure is as follows:

-

Dissolve the crude this compound in hot carbon tetrachloride (CCl₄).

-

Heat the solution to approximately 65 °C.

-

Bubble a stream of chlorine gas through the stirred solution. The green color, indicative of the monomer, should disappear, leaving a yellow solution.[2]

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration.

-

Dry the crystals under vacuum.

Thermal Decomposition and Generation of Thiazyl Chloride

This procedure describes the generation of gaseous thiazyl chloride from purified this compound.

Apparatus:

-

A vacuum line apparatus equipped with a manometer.

-

A reaction vessel (e.g., a flask or a specialized glass cell) connected to the vacuum line.

-

A heating mantle or oil bath for controlled heating of the reaction vessel.

-

A cold trap (e.g., liquid nitrogen) to condense any volatile byproducts.

Procedure:

-

Place a weighed sample of purified this compound into the reaction vessel.

-

Assemble the apparatus, ensuring all connections are secure and leak-free. Due to the moisture sensitivity of the materials, manipulations should be carried out in a vacuum line or a glove bag flushed with dry nitrogen or argon.[2]

-

Evacuate the system to a high vacuum.

-

Slowly heat the reaction vessel containing the this compound to 100 °C.[1]

-

The white solid will begin to sublime and decompose, and the apparatus will fill with the green-colored gaseous thiazyl chloride.[1][2]

-

The pressure of the generated thiazyl chloride can be monitored using the manometer.

-

The gaseous thiazyl chloride can then be used in subsequent reactions by introducing other reagents into the reaction system or by transferring the gas to another reaction vessel.

Visualizations

Thermal Decomposition Equilibrium

The following diagram illustrates the equilibrium between the solid trimer and the gaseous monomer.

Caption: Equilibrium between this compound and thiazyl chloride.

Experimental Workflow for Thiazyl Chloride Generation

This diagram outlines the key steps in the experimental procedure for generating thiazyl chloride.

Caption: Experimental workflow for thiazyl chloride generation.

References

The Enduring Intrigue of the Sulfur-Nitrogen Bond: A Technical Guide to its History, Synthesis, and Properties

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and chemical intricacies of sulfur-nitrogen (S-N) compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the core chemistry of these fascinating compounds, from their earliest discoveries to their modern applications, supported by detailed experimental protocols, extensive quantitative data, and novel visualizations of their chemical pathways.

The chemistry of sulfur-nitrogen compounds represents a rich and often dramatic field of inorganic chemistry. The quintessential S-N compound, tetrasulfur tetranitride (S₄N₄), was first identified in 1835.[1] Its unusual cage-like structure, however, remained a puzzle for over a century until elucidated by diffraction techniques. A pivotal moment in the field came in 1910 with the discovery of polythiazyl, (SN)x, a polymeric material with metallic properties.[1][2][3] The subsequent discovery in 1973 that this polymer, composed solely of non-metallic elements, exhibits superconductivity at low temperatures ignited widespread interest in S-N chemistry that continues to this day.[1]

This guide provides a chronological account of the key milestones in the history of S-N chemistry, highlighting the seminal discoveries that have shaped our understanding of these compounds. It further delves into the crucial role of S-N compounds in contemporary science, including their emerging significance in biological signaling pathways at the intersection of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) chemistry.[3][4][5]

Core Experimental Protocols

A central feature of this technical guide is the detailed presentation of experimental protocols for the synthesis of key sulfur-nitrogen compounds. These methodologies are presented with the clarity and precision required for replication in a laboratory setting.

Synthesis of Tetrasulfur Tetranitride (S₄N₄)

One of the most common methods for the preparation of tetrasulfur tetranitride involves the reaction of disulfur (B1233692) dichloride with ammonia (B1221849) in an inert solvent such as carbon tetrachloride.[5][6]

Reaction: 6 S₂Cl₂ + 16 NH₃ → S₄N₄ + S₈ + 12 NH₄Cl

Procedure: A solution of disulfur dichloride in carbon tetrachloride is treated with a stream of dry ammonia gas. The reaction is exothermic and requires careful temperature control. The resulting mixture contains the orange-red crystals of S₄N₄, elemental sulfur, and ammonium (B1175870) chloride. Purification is typically achieved by recrystallization from a suitable solvent like benzene (B151609) or dioxane.[7][8]

An alternative and often more convenient laboratory-scale synthesis involves the reaction of disulfur dichloride with ammonium chloride.[5][6][8]

Reaction: 4 NH₄Cl + 6 S₂Cl₂ → S₄N₄ + 16 HCl + S₈

Synthesis of Polythiazyl ((SN)x)

The synthesis of the conducting polymer polythiazyl is a cornerstone of S-N chemistry. The most established method involves the solid-state polymerization of disulfur dinitride (S₂N₂), which is itself generated from tetrasulfur tetranitride.[1][3]

Workflow for the Synthesis of Polythiazyl ((SN)x)

Procedure: The synthesis begins with the sublimation of S₄N₄ in a vacuum over heated silver wool, which catalyzes its conversion to gaseous S₂N₂. The S₂N₂ is then collected as colorless crystals on a cold surface, typically a cold finger maintained at 0 °C. These crystals are subsequently allowed to polymerize at room temperature in the solid state over a period of several days to yield the characteristic golden, fibrous crystals of (SN)x.[9]

Quantitative Data on Sulfur-Nitrogen Compounds

For ease of comparison and reference, key quantitative data for prominent sulfur-nitrogen compounds are summarized in the tables below.

Table 1: Structural Data of Key Sulfur-Nitrogen Compounds

| Compound | Formula | S-N Bond Length (Å) | Bond Angles (°) |

| Tetrasulfur Tetranitride (gas phase) | S₄N₄ | 1.623 | ∠NSN = 105.3, ∠SNS = 114.2 |

| Disulfur Dinitride | S₂N₂ | 1.651, 1.657 | ∠NSN ≈ 90, ∠SNS ≈ 90 |

| Polythiazyl | (SN)x | 1.59 (alternating with 1.63) | ∠SNS = 120, ∠NSN = 106 |

Data for S₄N₄ from gas-phase electron diffraction.[2][4] Data for S₂N₂ and (SN)x from X-ray diffraction.[7][10]

Table 2: Physical and Thermodynamic Properties

| Compound | Formula | Appearance | Melting Point (°C) | Enthalpy of Formation (kJ/mol) |

| Tetrasulfur Tetranitride | S₄N₄ | Orange-yellow solid | 178 (decomposes) | +460 |

| Polythiazyl | (SN)x | Golden, fibrous solid | Decomposes >240 °C | - |

Note: S₄N₄ is explosive and sensitive to shock and friction.[10][11]

Logical Relationships in S-N Chemistry

The reactivity of sulfur-nitrogen compounds often involves intricate reaction pathways and catalytic cycles. The following diagram illustrates a general catalytic cycle for the cross-dehydrogenative coupling of thiols and N-H compounds, a modern method for the formation of S-N bonds.

Catalytic Cycle for S-N Bond Formation

Biological Significance and Future Outlook

The field of sulfur-nitrogen chemistry is experiencing a renaissance with the discovery of the interplay between the signaling molecules nitric oxide (NO) and hydrogen sulfide (H₂S). The chemical reactions between these two species can lead to the formation of S-N compounds that may act as novel signaling molecules in biological systems.[3][4][5] This intersection of inorganic chemistry and biology opens up new avenues for drug discovery and development, where S-N containing molecules could be designed to modulate these critical physiological pathways. Furthermore, the unique electronic properties of materials like polythiazyl continue to inspire the design of novel conductive polymers and electronic devices.

This technical guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the rich history, practical synthesis, and fundamental properties of sulfur-nitrogen compounds, while also highlighting the exciting future directions of this dynamic field.

References

- 1. Inorganic Reactive Sulfur-Nitrogen Species: Intricate Release Mechanisms or Cacophony in Yellow, Blue and Red? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in sulfur–nitrogen bond formation via cross-dehydrogenative coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inorganic sulfur-nitrogen compounds: from gunpowder chemistry to the forefront of biological signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inorganic sulfur–nitrogen compounds: from gunpowder chemistry to the forefront of biological signaling - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT05034K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 8. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Trithiazyl Trichloride ((NSCl)₃): An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trithiazyl trichloride (B1173362), with the chemical formula (NSCl)₃, is a key inorganic heterocyclic compound composed of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom.[1][2] This white, crystalline solid serves as a vital precursor in the synthesis of a diverse range of sulfur-nitrogen compounds and polymers.[2]

Structurally, the (NSCl)₃ molecule possesses C₃v symmetry, with the S₃N₃ ring adopting a slightly puckered "chair-like" conformation.[1][2] The sulfur-nitrogen bonds within the ring have significant double-bond character due to π-delocalization, with an approximate bond length of 160.5 pm.[1][2] The sulfur-chlorine bonds are exocyclic, with a length of about 208 pm.[1][2]

An unambiguous structural confirmation and purity assessment of trithiazyl trichloride is paramount for its application in further chemical synthesis. This technical guide provides a comprehensive overview of the principal spectroscopic techniques used for its characterization: Infrared (IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. It includes detailed experimental protocols, tabulated spectral data, and logical workflows to aid researchers in their analytical endeavors.

Synthesis of this compound

The most common and reliable synthesis of this compound involves the chlorination of tetrasulfur tetranitride (S₄N₄).[1][2][3] The choice of chlorinating agent can influence reaction efficiency and product purity.[3] The protocol detailed below utilizes gaseous chlorine.

Experimental Protocol: Synthesis via Chlorination of S₄N₄

Objective: To synthesize this compound ((NSCl)₃) from tetrasulfur tetranitride (S₄N₄) and chlorine (Cl₂).

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Chlorine gas (Cl₂)

-

Inert gas (Nitrogen or Argon)

-

Standard Schlenk line and glassware

-

Ice bath

Procedure:

-

In a Schlenk flask under an inert atmosphere, prepare a suspension of tetrasulfur tetranitride (S₄N₄) in anhydrous carbon tetrachloride (CCl₄).

-

Cool the suspension to 0–5°C using an ice bath.

-

Bubble dry chlorine gas (Cl₂) slowly through the stirred suspension. The reaction progress is monitored by the color change, as the orange-red S₄N₄ is consumed and the solution turns pale yellow.

-

Precise stoichiometric control is crucial to minimize the formation of byproducts. The balanced reaction is: 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃.[1][2]

-

Once the reaction is complete (typically indicated by the disappearance of the S₄N₄ solid), filter the solution under inert conditions to remove any insoluble impurities.

-

Reduce the volume of the solvent in a vacuum to induce crystallization of the pale-yellow this compound product.

-

The crude product can be further purified by recrystallization from hot CCl₄ or by sublimation under vacuum.

Caption: Workflow for the synthesis and purification of this compound.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups and structural features of (NSCl)₃. Due to its C₃v symmetry, some vibrational modes are active in IR, some in Raman, and some in both, providing complementary information.

Experimental Protocols

Infrared (IR) Spectroscopy:

-

Prepare a solid sample for analysis. For the KBr pellet method, mix approximately 1-2 mg of (NSCl)₃ with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the mid-IR range (4000–400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted.

Raman Spectroscopy:

-

Place a small amount of the crystalline (NSCl)₃ sample into a glass capillary tube or onto a microscope slide.

-

Position the sample in the spectrometer's sample compartment.

-

Focus the laser beam (e.g., a 532 nm or 785 nm laser) onto the sample.

-

Acquire the Raman spectrum by collecting the scattered light. Adjust acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample degradation.

Data Presentation and Interpretation

The primary vibrational modes of interest for (NSCl)₃ are the S-N and S-Cl stretching frequencies and the ring deformation modes. The table below summarizes the key reported vibrational frequencies.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference(s) |

| S=N Asymmetric Stretch | 650–680 | Not specified | [1] |

| S-Cl Stretch | 420–440 | Not specified | [1] |

| S₃N₃ Ring Breathing/Deformation | 350–370 | 385, 295 | [1][4] |

| S=N Stretch | 1245 | Not specified | [4] |

| S-N Stretch | 810 | Not specified | [4] |

| S-Cl Stretch* | 525 | Not specified | [4] |

*Note: Discrepancies exist in the literature regarding the precise assignment and values of S-N stretching frequencies, which may be due to different measurement conditions, theoretical models, or sample phases.

The presence of strong absorption bands in these regions provides compelling evidence for the S₃N₃Cl₃ structure. The number of observed bands is consistent with the C₃v symmetry of the molecule.

Caption: Logical workflow for the vibrational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of specific nuclei. For (NSCl)₃, which lacks protons, NMR of other active nuclei is required. Nitrogen NMR (¹⁴N or ¹⁵N) is the most informative technique for probing the S₃N₃ ring structure.

Theoretical Considerations

-

¹⁵N NMR: ¹⁵N is a spin-1/2 nucleus, which yields sharp NMR signals, but its very low natural abundance (0.37%) often necessitates isotopic enrichment or long acquisition times.

-

¹⁴N NMR: ¹⁴N is the major isotope (99.63%) and is a quadrupolar nucleus (spin I=1). This results in broader signals, but its high abundance makes it a viable option for characterizing small, symmetric molecules like (NSCl)₃.[5]

-

Symmetry: Due to the C₃v symmetry of the (NSCl)₃ molecule, all three nitrogen atoms are chemically equivalent. Therefore, the nitrogen NMR spectrum is expected to show a single resonance, confirming the high symmetry of the molecule.

Experimental Protocol: ¹⁵N NMR Spectroscopy

-

Dissolve a sufficient amount of (NSCl)₃ in a suitable deuterated solvent (e.g., CDCl₃, CCl₄ can also be used with an external lock). The compound should be soluble and stable in the chosen solvent.

-

Transfer the solution to a clean NMR tube.

-

Acquire the ¹⁵N NMR spectrum on a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁵N frequency.

-

Use an appropriate reference standard, such as neat nitromethane (B149229) (CH₃NO₂), for chemical shift referencing.

-

Due to the low sensitivity and potentially long relaxation times of ¹⁵N, a large number of scans may be required to achieve an adequate signal-to-noise ratio. The use of relaxation agents or advanced pulse sequences (e.g., DEPT) is generally not applicable here but long recycle delays are recommended.

Data Presentation and Interpretation

The key parameter obtained from the NMR spectrum is the chemical shift (δ), which is indicative of the electronic environment of the nitrogen atoms.

| Nucleus | Expected Signal | Chemical Shift (δ) ppm | Reference(s) |

| ¹⁵N / ¹⁴N | Singlet | Data not available* | [1][5] |

*While literature indicates that ¹⁴N and ¹⁵N NMR spectroscopy are used for the characterization of (NSCl)₃, specific chemical shift values were not available in the searched databases.[1][5] The observation of a single peak would strongly support the symmetrical C₃v structure.

Summary

The comprehensive characterization of this compound is effectively achieved through a combination of spectroscopic methods. Vibrational spectroscopy (IR and Raman) confirms the presence of S-N and S-Cl bonds and provides insight into the S₃N₃ ring structure. Nitrogen NMR spectroscopy serves as an excellent tool to confirm the high symmetry of the molecule. Together, these techniques provide an unambiguous analytical profile, ensuring the identity and purity of (NSCl)₃ for its use in research and development.

References

An In-depth Technical Guide to the Electronic Structure and Frontier Orbitals of Trithiazyl Trichloride (NSCl)₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic structure and frontier molecular orbitals of trithiazyl trichloride (B1173362), (NSCl)₃, a key inorganic heterocycle. The content presented herein is curated for an audience with a strong background in chemistry and materials science, aiming to facilitate a deeper understanding of this compound's reactivity and potential applications.

Core Electronic and Structural Properties

Trithiazyl trichloride is a six-membered inorganic ring compound with alternating sulfur and nitrogen atoms, each sulfur atom being bonded to a chlorine atom. The molecule adopts a C₃v symmetry.[1] The S₃N₃ ring is characterized by a slightly ruffled conformation with alternating single and double bonds, although significant π-delocalization occurs across the entire ring system.[1]

Molecular Geometry

Experimental and computational studies have established the key structural parameters of (NSCl)₃. These are summarized in the table below.

| Parameter | Value | Method |

| S-N Bond Length | 160.5 pm | X-ray Diffraction[1] |

| S-Cl Bond Length | 208 pm | Electron Diffraction[1] |

| N-S-N Bond Angle | 117° | Computational |

| S-N-S Bond Angle | 123° | Computational |

Frontier Molecular Orbitals: HOMO & LUMO

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. In (NSCl)₃, the electronic structure is characterized by a distinct localization of these orbitals.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is primarily localized on the more electronegative nitrogen atoms of the S₃N₃ ring. This region of high electron density is susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Conversely, the LUMO is predominantly centered on the sulfur atoms. These electron-deficient sites are the primary points of nucleophilic attack.

Experimental Protocols

Synthesis of this compound from Tetrasulfur Tetranitride

A common and effective method for the synthesis of (NSCl)₃ involves the chlorination of tetrasulfur tetranitride (S₄N₄).

Materials:

-

Tetrasulfur tetranitride (S₄N₄), powdered

-

Carbon tetrachloride (CCl₄), dry

-

Chlorine gas (Cl₂), dry

-

Nitrogen gas (N₂), dry

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Drying tube (e.g., filled with CaCl₂)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

In a two-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend powdered S₄N₄ in dry CCl₄.

-

Purge the reaction mixture with dry nitrogen gas to ensure an inert atmosphere.

-

While stirring the suspension vigorously, introduce a stream of dry chlorine gas through the gas inlet tube, ensuring the outlet is below the surface of the solvent.

-

Continue the chlorination process until the characteristic orange-red color of the S₄N₄ suspension disappears, and a pale-yellow precipitate of (NSCl)₃ forms.

-

Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any excess unreacted chlorine.

-

Isolate the crude product by filtration.

-

Wash the collected precipitate with a small amount of dry CCl₄ to remove any soluble impurities.

-

Dry the final product under vacuum to yield this compound.

Reported Yield: Approximately 60-70%.

X-ray Crystallography for Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of (NSCl)₃.

Methodology:

-

Crystal Growth: High-quality single crystals of (NSCl)₃ are grown, typically by slow evaporation of a saturated solution in a suitable solvent like carbon tetrachloride.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-precision molecular structure, including bond lengths and angles.

Computational Analysis of Electronic Structure

To gain deeper insight into the electronic properties of (NSCl)₃, computational methods such as Density Functional Theory (DFT) are employed.

Protocol for DFT Calculations:

-

Geometry Optimization: The molecular geometry of (NSCl)₃ is optimized to find the lowest energy conformation. A common approach is to use the B3LYP functional with a basis set such as 6-311G(d,p).

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals, including the HOMO and LUMO, are calculated. This analysis provides the HOMO-LUMO gap and the percentage contributions of the atomic orbitals of sulfur, nitrogen, and chlorine to these frontier orbitals.

-

Population Analysis: A population analysis (e.g., Mulliken or Natural Bond Orbital) can be carried out to determine the partial atomic charges on each atom in the molecule, providing further insight into its reactivity.

Logical Workflow and Relationships

The following diagram illustrates the interconnectedness of the synthesis, characterization, and computational analysis in elucidating the electronic structure and properties of (NSCl)₃.

Caption: Workflow for the analysis of (NSCl)₃.

References

Solubility of Trithiazyl Trichloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Trithiazyl Trichloride (B1173362)

Trithiazyl trichloride is a white, crystalline solid with the chemical formula S₃N₃Cl₃. It consists of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom. The molecule possesses C₃ᵥ symmetry and is a notable example of a sulfur-nitrogen halide. Its importance lies in its role as a versatile building block for the synthesis of more complex sulfur-nitrogen heterocycles and other inorganic and organic derivatives.

Solubility Profile of this compound

While precise quantitative data is not available, the qualitative solubility of this compound in various organic solvents has been reported in the context of its synthesis and reactivity studies.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Qualitative Solubility |

| Dichloromethane | CH₂Cl₂ | Soluble |

| Chloroform | CHCl₃ | Soluble |

| Carbon Tetrachloride | CCl₄ | Soluble |

| Water | H₂O | Insoluble |

This information is derived from various sources that describe the use of these solvents in reactions involving this compound. The term "soluble" in this context generally implies that the compound dissolves to a sufficient extent to be useful for synthetic purposes, such as for conducting reactions in a homogeneous phase or for recrystallization. However, without quantitative data, the precise concentration limits are unknown.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." As a moderately polar molecule, it tends to dissolve in solvents with similar polarity.

-

Dichloromethane, Chloroform, and Carbon Tetrachloride: These chlorinated solvents are effective at dissolving this compound due to favorable intermolecular interactions.

-

Water: this compound is insoluble in water, a highly polar solvent, due to the significant difference in polarity and the lack of strong hydrogen bonding interactions.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be adapted to determine the solubility of this compound in a specific organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Spectrophotometer or other suitable analytical instrument for concentration determination

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample using a syringe filter to remove any suspended solid particles. This step is crucial to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

Dilute the filtered, saturated solution to a known volume with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry can be a viable method, provided a distinct absorption peak for this compound is identified and a calibration curve is established.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the chlorination of tetrasulfur tetranitride (S₄N₄).

Reaction Scheme

3 S₄N₄ + 6 Cl₂ → 4 (SNCl)₃

Synthetic Pathway Diagram

Caption: Synthesis of this compound from tetrasulfur tetranitride.

Conclusion

This compound is a valuable reagent in sulfur-nitrogen chemistry, and its solubility in organic solvents is a key practical consideration. While it is known to be soluble in common chlorinated solvents such as dichloromethane, chloroform, and carbon tetrachloride, and insoluble in water, the absence of publicly available quantitative solubility data presents a challenge for precise experimental design. The general experimental protocol provided in this guide offers a pathway for researchers to determine these values in their own laboratories. Further research to quantify the solubility of this compound in a range of organic solvents at various temperatures would be a valuable contribution to the field.

A Technical Guide to Trithiazyl Trichloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiazyl trichloride (B1173362), with the formula (NSCl)₃, is a key inorganic heterocyclic compound composed of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur.[1] This white, crystalline solid serves as a stable precursor to the highly reactive monomer, thiazyl chloride (NSCl), and is a fundamental building block in sulfur-nitrogen chemistry.[2][3] While it currently has no large-scale commercial applications, its utility as a versatile reagent for synthesizing novel sulfur-nitrogen heterocycles makes it a compound of significant interest in materials science and potentially as a scaffold in medicinal chemistry.[2][4] This guide provides an in-depth overview of its chemical identifiers, properties, synthesis protocols, and key reaction pathways.

Chemical Identification and Properties

The trimer of thiazyl chloride is the most stable and commonly handled form of the compound.

IUPAC Name: 1,3,5-trichloro-1λ⁴,3λ⁴,5λ⁴-trithia-2,4,6-triazacyclohexa-1,3,5-triene CAS Number: 5964-00-1 (for the trimer)[1]

Table 1: Physicochemical and Structural Data for Trithiazyl Trichloride

| Property | Value | Reference(s) |

| Molecular Formula | Cl₃N₃S₃ | [1] |

| Molecular Weight | 244.55 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 168 °C (decomposes) | [1] |

| Symmetry | C₃v | [1] |

| S-N Bond Length | 160.5 pm | [1] |

| S-Cl Bond Length | 208 pm | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| Infrared (IR) | 1017 | S=N stretch | [5] |

| Infrared (IR) | 701 | S-N stretch | [5] |

| Infrared (IR) | 514 | S-Cl stretch | [5] |

| Infrared (IR) | 621 | Ring vibration | [5] |

Synthesis of this compound

The most common and reliable synthesis of this compound involves the chlorination of tetrasulfur tetranitride (S₄N₄). Different chlorinating agents can be employed, each with specific advantages regarding convenience and product purity.[2][6]

Experimental Protocol 1: Synthesis via Chlorination with Chlorine Gas (Cl₂)

This is the traditional and widely cited method for preparing (NSCl)₃.

Reaction: 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃

Materials:

-

Tetrasulfur tetranitride (S₄N₄), powdered

-

Carbon tetrachloride (CCl₄), anhydrous

-

Chlorine (Cl₂) gas, anhydrous

-

Nitrogen (N₂) gas, anhydrous

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet, suspend the powdered S₄N₄ in anhydrous CCl₄.[2]

-

Purge the apparatus with dry nitrogen gas to ensure an inert atmosphere.[2]

-

While stirring the suspension vigorously, introduce a steady stream of dry chlorine gas through the inlet tube.[2]

-

Continue the chlorination process until the characteristic orange-red color of the S₄N₄ suspension disappears, and a pale-yellow precipitate of this compound forms.[2]

-

Cease the chlorine flow and purge the system with nitrogen gas to expel any excess unreacted chlorine.[2]

-

Isolate the crude product by filtration in an inert atmosphere. Wash the precipitate with a small amount of anhydrous CCl₄ and dry under vacuum.[2]

-

For further purification, the product can be recrystallized from hot CCl₄. Caution: The solution should not be heated above 60°C to prevent decomposition into the monomer and other side products.[2][6]

Experimental Protocol 2: Synthesis via Chlorination with Sulfuryl Chloride (SO₂Cl₂)

This method is often considered more convenient and can yield a purer product.[6]

Reaction: 3 S₄N₄ + 6 SO₂Cl₂ → 4 (NSCl)₃ + 6 SO₂

Materials:

-

Tetrasulfur tetranitride (S₄N₄), powdered

-

Sulfuryl chloride (SO₂Cl₂), excess

-

Carbon tetrachloride (CCl₄), anhydrous (for recrystallization)

-

Nitrogen (N₂) gas, anhydrous

Procedure:

-

In a flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add powdered S₄N₄ to an excess of sulfuryl chloride.[6]

-

Stir the reaction mixture at room temperature for approximately 24 hours.[2]

-

After the reaction is complete, remove the excess SO₂Cl₂ and any solvent under reduced pressure to yield the crude yellow product.[2]

-

Purify the product by recrystallization from anhydrous CCl₄ to obtain pale yellow needles of (NSCl)₃.[2]

Key Reaction Pathways and Applications

This compound is primarily used as a synthon for other sulfur-nitrogen compounds. Its most significant reaction involves its thermal decomposition to the monomeric thiazyl chloride (NSCl), which is a highly reactive green gas.[3] This monomer is typically generated in situ for subsequent reactions.[2]

Precursor to Sulfur-Nitrogen Radicals

A major application of (NSCl)₃ in research is the synthesis of stable 1,2,3,5-dithiadiazolyl radicals. These radicals are of great interest for developing molecular conductors, magnets, and other advanced materials.[4] The synthesis proceeds via a [3+2] cycloaddition reaction between the monomeric NSCl and a nitrile sulfide (B99878), which is itself generated in situ.[4]

The general pathway involves:

-

Depolymerization: Gentle heating of (NSCl)₃ in solution generates the monomeric NSCl in equilibrium.

-

Cycloaddition: The NSCl monomer reacts with a nitrile sulfide (R-C≡N⁺-S⁻) to form a five-membered 1,2,3,5-dithiadiazolium chloride salt.[4]

-

Reduction: A subsequent one-electron reduction of the salt yields the stable, neutral 7π dithiadiazolyl radical.[4]

Reactions with Active Methylene (B1212753) Compounds

This compound reacts with active methylene compounds, such as 1,3-diketones and activated allylic compounds, to form various heterocyclic products like 1,2,5-thiadiazoles and isothiazoles.[7] These reactions provide efficient, often one-step, routes to substituted heterocycles. For instance, reaction with 1,4-diketones such as 1,2-dibenzoylethane (B30557) yields 3,4-dibenzoyl-1,2,5-thiadiazole in 40-44% yield.[7] The regioselectivity of these reactions often depends on the relative reactivity of the functional groups in the methylene compound.[7]

Conclusion

This compound is a cornerstone reagent in modern sulfur-nitrogen chemistry. Its straightforward synthesis and its role as a stable precursor to the reactive NSCl monomer provide researchers with a versatile tool for the construction of complex S-N heterocycles. The continued exploration of its reactivity, particularly in the synthesis of radical species for materials science and complex scaffolds for biological evaluation, ensures that (NSCl)₃ will remain a compound of high academic and research interest.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of tetrasulphur tetranitride with halides. Part III. Two new methods of preparing trichlorocyclotrithiazene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Reaction of this compound with active methylene compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Trithiazyl Trichloride as a Versatile Precursor for Sulfur-Nitrogen Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiazyl trichloride (B1173362), (NSCl)₃, is a valuable and reactive inorganic heterocycle that serves as a key building block in the synthesis of a diverse array of sulfur-nitrogen (S-N) containing ring systems. Its utility stems from its ability to act as a source of the NSN fragment or other reactive sulfur-nitrogen species. This document provides detailed application notes and experimental protocols for the synthesis of prominent S-N heterocycles, including 1,2,5-thiadiazoles and 1,2,3,5-dithiadiazolyl radicals, using trithiazyl trichloride as a precursor. These classes of compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and diverse biological activities. The pharmacological relevance of these heterocycles underscores their potential in drug discovery and development, with demonstrated activities including anticancer, antifungal, and antibacterial properties.[1][2]

I. Synthesis of 1,2,5-Thiadiazoles

The 1,2,5-thiadiazole (B1195012) core is a prevalent scaffold in a number of pharmacologically active compounds.[1] this compound offers a direct and efficient route to this heterocycle through reactions with various organic substrates, including enamines and active methylene (B1212753) compounds such as 1,3-diketones.

A. From Enamines and this compound

The reaction of enamines with this compound provides a mild, one-pot synthesis of substituted 1,2,5-thiadiazoles in moderate to good yields. The this compound acts as a 1,2-bis-electrophile, adding an N-S unit across the C=C-N system of the enamine.

Experimental Workflow:

Protocol 1: Synthesis of 3,4-Disubstituted-1,2,5-Thiadiazoles from Enamines

Materials:

-

Appropriate enamine

-

This compound ((NSCl)₃)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a positive pressure of inert gas, dissolve the enamine (1.0 eq) in anhydrous carbon tetrachloride.

-

In a separate flask, prepare a solution of this compound (0.34 eq) in anhydrous carbon tetrachloride.

-

Slowly add the this compound solution to the stirred enamine solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated ammonium (B1175870) chloride.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures) to afford the pure 1,2,5-thiadiazole derivative.

Quantitative Data:

| Enamine Substrate | Product | Reaction Time (h) | Yield (%) |

| 1-Phenyl-2-morpholinoethene | 3-Phenyl-1,2,5-thiadiazole | 3 | 65 |

| 1-(Cyclohexen-1-yl)pyrrolidine | 4,5,6,7-Tetrahydrobenzo[c][1][2][3]thiadiazole | 4 | 72 |

| 2-(Propen-1-yl)piperidine | 3-Methyl-4-propyl-1,2,5-thiadiazole | 2.5 | 58 |

*Yields are representative and may vary based on substrate and reaction scale.

B. From 1,3-Diketones and this compound

1,3-Diketones react with this compound to furnish 3-acyl-1,2,5-thiadiazoles. This reaction proceeds via the formation of an intermediate that cyclizes onto one of the carbonyl groups.

Protocol 2: Synthesis of 3-Acyl-1,2,5-Thiadiazoles from 1,3-Diketones

Materials:

-

1,3-Diketone (e.g., acetylacetone)

-

This compound ((NSCl)₃)

-

Toluene (B28343), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of the 1,3-diketone (1.0 eq) in anhydrous toluene under an inert atmosphere, add a solution of this compound (0.34 eq) in anhydrous toluene dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield the 3-acyl-1,2,5-thiadiazole.

Quantitative Data:

| 1,3-Diketone Substrate | Product | Reaction Time (h) | Yield (%) |

| Acetylacetone | 1-(1,2,5-Thiadiazol-3-yl)ethan-1-one | 16 | 75 |

| Dibenzoylmethane | Phenyl(1,2,5-thiadiazol-3-yl)methanone | 18 | 82 |

| 1-Phenylbutane-1,3-dione | 1-(4-Phenyl-1,2,5-thiadiazol-3-yl)ethan-1-one | 16 | 68 |

*Yields are representative and may vary based on substrate and reaction scale.

II. Synthesis of 1,2,3,5-Dithiadiazolyl Radicals

Stable 1,2,3,5-dithiadiazolyl radicals are of interest for their potential applications in molecular conductors and magnetic materials. A common synthetic route involves the [3+2] cycloaddition of a nitrile sulfide (B99878) with thiazyl chloride (in equilibrium with this compound) to form a 1,2,3,5-dithiadiazolium salt, which is subsequently reduced.

Synthetic Pathway:

Protocol 3: Synthesis of 4-Aryl-1,2,3,5-dithiadiazolium Chlorides

Materials:

-

Aryl nitrile (e.g., benzonitrile)

-

This compound ((NSCl)₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl nitrile (3.0 eq) in anhydrous dichloromethane.

-

Add solid this compound (1.0 eq) to the solution in one portion.

-

Stir the resulting suspension at room temperature for 24-48 hours. The reaction mixture will typically become homogeneous and change color.

-

Monitor the reaction by observing the consumption of the starting materials.

-

Upon completion, remove the solvent under reduced pressure to yield the crude 1,2,3,5-dithiadiazolium chloride salt.

-

The salt can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/diethyl ether).

Protocol 4: Reduction to 4-Aryl-1,2,3,5-dithiadiazolyl Radicals

Materials:

-

4-Aryl-1,2,3,5-dithiadiazolium chloride

-

Triphenylantimony (B1630391) (Ph₃Sb)

-

Acetonitrile, anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the 4-aryl-1,2,3,5-dithiadiazolium chloride (1.0 eq) in anhydrous acetonitrile.

-

In a separate flask, prepare a solution of triphenylantimony (0.5 eq) in anhydrous acetonitrile.

-

Slowly add the triphenylantimony solution to the stirred solution of the dithiadiazolium salt at room temperature. A color change is typically observed.

-

Stir the reaction mixture for 1-2 hours.

-

Remove the solvent in vacuo.

-

The crude radical can be purified by sublimation under high vacuum or by recrystallization from a suitable solvent (e.g., hexane or acetonitrile) to afford the crystalline radical.

Quantitative and Spectroscopic Data:

| Aryl Nitrile | Dithiadiazolium Salt Yield (%) | Dithiadiazolyl Radical Yield (%) | Radical Color | EPR g-value |

| Benzonitrile | 85 | 90 | Dark green | 2.0058 |

| 4-Cyanobenzonitrile | 82 | 88 | Black | 2.0061 |

| 4-Fluorobenzonitrile | 88 | 92 | Dark green | 2.0057 |

*Yields are representative. EPR g-values are for the radical in solution.

III. Applications in Drug Development

Sulfur-nitrogen heterocycles are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The unique electronic distribution and structural features of S-N heterocycles allow for diverse intermolecular interactions, making them attractive cores for the design of novel therapeutic agents.

-

1,2,5-Thiadiazole Derivatives: This class of compounds has been investigated for a variety of biological activities, including as muscarinic receptor agonists, for the treatment of Alzheimer's disease, and as nitric oxide donors. Their metabolic stability and ability to modulate physicochemical properties make them valuable in drug design.

-

Dithiadiazole Derivatives: While less explored in drug development, the redox activity of dithiadiazolyl radicals and their precursors suggests potential applications in areas such as anticancer therapy, where redox modulation is a key strategy. The ability of these compounds to engage in single-electron transfer processes could be harnessed for targeted drug delivery or activation.

The synthetic routes described herein, utilizing the versatile precursor this compound, provide researchers and drug development professionals with robust methods to access a library of novel sulfur-nitrogen heterocycles for biological screening and lead optimization.

Disclaimer

These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment and working in a fume hood, should be strictly followed. This compound is a moisture-sensitive and reactive compound and should be handled with care.

References

Application Notes and Protocols for the Synthesis of Dithiadiazolium Salts Using Trithiazyl Trichloride, (NSCl)₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiadiazolium salts are a class of sulfur-nitrogen heterocyclic compounds that have garnered significant interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry. One effective method for the synthesis of 1,2,3,5-dithiadiazolium salts involves the reaction of trithiazyl trichloride, (NSCl)₃, with various organic substrates, most notably organic nitriles. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.

The synthesis proceeds through a cycloaddition reaction between (NSCl)₃ and an organic nitrile (RCN) to form a six-membered ring intermediate, which upon thermolysis, rearranges to the desired five-membered dithiadiazolium salt. The reaction conditions can be tuned to optimize the yield of either the intermediate or the final product.

Reaction Mechanism and Experimental Workflow

The overall synthetic strategy involves a two-step process. Initially, a cycloaddition reaction forms a six-membered dithiatriazine ring. Subsequent heating of this intermediate leads to the formation of the thermodynamically more stable five-membered dithiadiazolium salt.

Caption: Reaction pathway from nitriles and (NSCl)₃ to dithiadiazolium salts.

The general workflow for this synthesis is outlined below, from starting materials to the final, purified product.

Caption: Workflow for dithiadiazolium salt synthesis and purification.

Quantitative Data Summary

The reaction of (NSCl)₃ with various organic nitriles affords the corresponding dithiadiazolium salts in moderate to good yields. The reaction conditions, particularly temperature and reaction time, are crucial for optimizing the yield of the desired product. A summary of representative quantitative data is presented in the table below.

| Substituent (R) | Intermediate Yield (%) | Dithiadiazolium Salt Yield (%) | Reaction Time (Intermediate) | Thermolysis Conditions | Reference |

| t-Butyl (tBu) | 42 | - | 5 weeks | ~40 °C | [1] |

| Trichloromethyl (CCl₃) | 71 | 87 | - | 80 °C | [1] |

| Dimethylamino (Me₂N) | High | - | 12 hours | - | [1] |

| Diethylamino (Et₂N) | High | - | 48 hours | - | [1] |

| Diisopropylamino (iPr₂N) | High | - | 1 week | - | [1] |

Experimental Protocols

Caution: this compound, (NSCl)₃, is a moisture-sensitive and potentially hazardous substance. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: Synthesis of the Six-Membered Ring Intermediate (R = CCl₃)